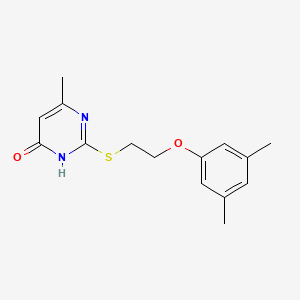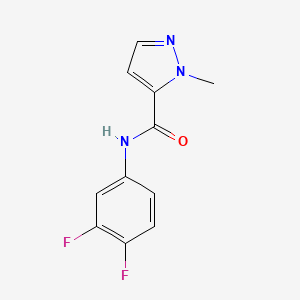
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound with a complex structure It features a pyrimidinone core substituted with a thioether linkage and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenol, ethylene bromide, and 6-methylpyrimidin-4(1H)-one.
Formation of 3,5-Dimethylphenoxyethyl Bromide: 3,5-Dimethylphenol reacts with ethylene bromide in the presence of a base like potassium carbonate to form 3,5-dimethylphenoxyethyl bromide.
Thioether Formation: The bromide intermediate is then reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Cyclization: The resulting thioether is then cyclized with 6-methylpyrimidin-4(1H)-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.
Substitution: The phenoxy and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidinone derivatives.
Substitution: Various substituted phenoxy or thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidinone moieties could play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-1H-benzimidazole: This compound shares a similar thioether linkage and phenoxy group but has a benzimidazole core instead of a pyrimidinone.
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-4(3H)-quinazolinone: Similar structure with a quinazolinone core.
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5-methylpyrimidin-4(1H)-one: Similar structure with a different substitution pattern on the pyrimidinone core.
Uniqueness
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
697237-88-0 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-11(2)8-13(7-10)19-4-5-20-15-16-12(3)9-14(18)17-15/h6-9H,4-5H2,1-3H3,(H,16,17,18) |
InChI Key |
WFJMYZKQJREKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B11067921.png)
![2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11067922.png)
![3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11067926.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11067929.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dimethyl-2-(1-naphthalenyl)-](/img/structure/B11067937.png)
![3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B11067948.png)


![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11067965.png)
![N-{4-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11067973.png)
![6-(2-aminophenyl)-5-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11067982.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B11067985.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide](/img/structure/B11067989.png)
![1,2,4-Oxadiazole-5-carboxamide, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-(2-thienyl)-](/img/structure/B11067996.png)
